molecular formula C8H3ClF3NO3 B11721943 3-Nitro-4-(trifluoromethyl)benzoyl chloride

3-Nitro-4-(trifluoromethyl)benzoyl chloride

Cat. No.: B11721943
M. Wt: 253.56 g/mol
InChI Key: HXZPWKICRNMTMP-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoyl chloride moiety. This compound is typically an orange to brown liquid with a strong, irritating odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(trifluoromethyl)benzoyl chloride can be achieved through various methods. One common approach involves the nitration of 4-(trifluoromethyl)benzoyl chloride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or metal hydrides can be used.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and coupling reactions. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the benzoyl chloride moiety. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(trifluoromethyl)benzoyl chloride is unique due to the combined presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C8H3ClF3NO3

Molecular Weight

253.56 g/mol

IUPAC Name

3-nitro-4-(trifluoromethyl)benzoyl chloride

InChI

InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-2-5(8(10,11)12)6(3-4)13(15)16/h1-3H

InChI Key

HXZPWKICRNMTMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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